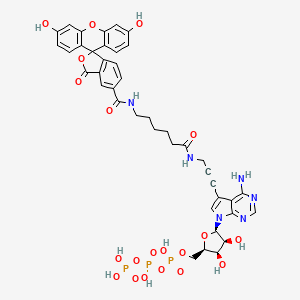

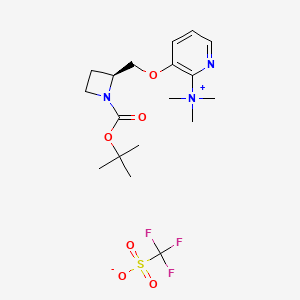

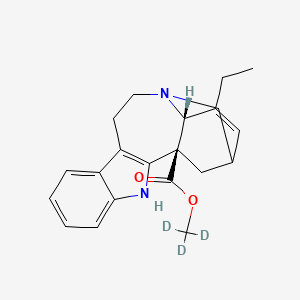

![molecular formula C₃₁H₃₂ClNO₄ B1141147 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol CAS No. 184764-20-3](/img/structure/B1141147.png)

2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions, including Friedel–Crafts reactions, cyclizations, and the use of protective groups for functional moieties. For instance, the synthesis of quinoline derivatives can be achieved through efficient routes involving the use of methanesulfonyl as a protective group, enabling high-yield production through simplified synthetic pathways (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various spectroscopic and diffractometric techniques. These methods provide insights into the polymorphism, molecular geometry, and electronic structure of such compounds. For example, detailed solid-state NMR and single-crystal X-ray diffraction studies can elucidate subtle structural differences between polymorphic forms, contributing to our understanding of their molecular structures (Vogt et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives can participate in various chemical reactions, including asymmetric syntheses and cyclizations, which are crucial for modifying their structural and functional attributes. The asymmetric synthesis of certain quinoline metabolites, for example, involves reductions that yield diastereomers with distinct absolute configurations, influencing their chemical properties and reactivities (Shetty & Nelson, 1988).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, can significantly impact their application potential. Polymorphism, in particular, plays a crucial role in the physical characterization of these compounds, with different polymorphic forms exhibiting distinct physical properties that can affect their performance in various applications (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including reactivity, stability, and electronic structure, are pivotal for their functionality in various scientific domains. Studies involving quantum chemical calculations and molecular docking can provide valuable insights into the electronic structure, reactivity, and potential biological activity of these compounds (Viji et al., 2020).

Aplicaciones Científicas De Investigación

Mechanisms of Chemical Reactions and Environmental Applications

The acidolysis mechanism of lignin model compounds, including those with complex structures similar to the compound , has significant implications for understanding the chemical breakdown of natural polymers in the environment. The research by Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the importance of the presence of the γ-hydroxymethyl group and the hydride transfer mechanism in these processes. This study could offer insights into the degradation and transformation of complex chemical compounds in natural and industrial settings, contributing to advancements in environmental chemistry and technology for biomass utilization and conversion Yokoyama, 2015.

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) reviewed by Thornton et al. (2020) provide a framework for understanding how similar chemical structures, possibly including the compound , interact with microbial communities in soil and groundwater. This research underscores the capacity of microorganisms to degrade complex ethers and the influence of environmental conditions on these processes. Insights from this study can be applied to assess the environmental impact and degradation pathways of similar compounds, enhancing our understanding of environmental pollution and remediation strategies Thornton et al., 2020.

Applications in Anticorrosion and Material Science

Quinoline derivatives, closely related to the structure of the compound of interest, have been extensively studied for their applications as anticorrosive materials. The review by Verma et al. (2020) explores the effectiveness of quinoline derivatives in protecting metallic surfaces from corrosion, highlighting the role of polar substituents in forming stable chelating complexes. This research indicates potential applications of the compound in material science, specifically in the development of new anticorrosive coatings and treatments for metals Verma et al., 2020.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1-(methoxymethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32ClNO4/c1-31(35,20-37-21-36-2)28-9-4-3-7-23(28)13-17-30(34)25-8-5-6-22(18-25)10-15-27-16-12-24-11-14-26(32)19-29(24)33-27/h3-12,14-16,18-19,30,34-35H,13,17,20-21H2,1-2H3/b15-10+/t30-,31?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPRPJKYUMHMNX-WSEJTZBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COCOC)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

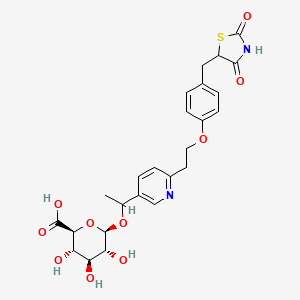

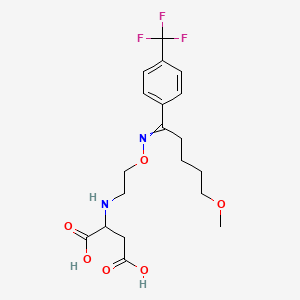

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)